molecular formula C20H20N2O2S2 B15037641 4-methoxy-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-methoxy-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B15037641
M. Wt: 384.5 g/mol
InChI Key: PUNYVTVCAHDRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

The synthesis of (1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves several steps. One common synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the use of methoxy-substituted aniline and a dithioloquinoline precursor in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

(1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to (1Z)-8-METHOXY-N-(4-METHOXYPHENYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE include other dithioloquinoline derivatives. These compounds share structural similarities but may differ in their substituents and overall properties. For example:

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

8-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-11-14(24-4)9-10-16(15)22-20)19(26-25-18)21-12-5-7-13(23-3)8-6-12/h5-11,22H,1-4H3

InChI Key

PUNYVTVCAHDRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)OC)SS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.